molecular formula C18H14N2 B8466051 9-(3-Aminophenyl)carbazole

9-(3-Aminophenyl)carbazole

Cat. No.: B8466051
M. Wt: 258.3 g/mol
InChI Key: RIXBZDYAXPSEGC-UHFFFAOYSA-N
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Description

9-(3-Aminophenyl)carbazole is a high-purity chemical intermediate designed for advanced research and development. Its molecular structure, featuring a carbazole core functionalized with an aminophenyl group, makes it a versatile scaffold in multiple scientific fields. In organic electronics, this compound serves as a key precursor for the synthesis of complex molecular architectures. The electron-donating capability of the carbazole unit, combined with the reactive amino group, allows it to be incorporated into donor-acceptor systems that are fundamental to Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices . Researchers utilize this compound to develop materials with tunable photophysical properties, such as those exhibiting deep-blue emission or thermally activated delayed fluorescence (TADF) . In pharmaceutical and medicinal chemistry, this compound acts as a crucial building block for the synthesis of novel bioactive molecules. The carbazole scaffold is known for its presence in compounds with significant biological activities, including antimicrobial and anti-inflammatory properties . The primary amine group provides a reactive site for coupling with various carboxylic acids, aldehydes, and other moieties, enabling the construction of diverse compound libraries for biological screening and drug discovery projects . This product is offered for non-human research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

3-carbazol-9-ylaniline

InChI

InChI=1S/C18H14N2/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H,19H2

InChI Key

RIXBZDYAXPSEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that derivatives of 9-(3-aminophenyl)carbazole exhibit potent antiviral activities, particularly against SARS-CoV-2. For instance, synthesized carbazole-based derivatives demonstrated high binding affinities with the main protease of the virus, suggesting their potential as therapeutic agents. Compounds showed binding energies comparable to established antiviral drugs like remdesivir and lopinavir, indicating their promise in drug development against viral infections .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that certain derivatives can inhibit Bcl-2 proteins, which are implicated in cell survival and apoptosis. This inhibition may contribute to therapeutic strategies against neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity
this compound derivatives have been evaluated for antimicrobial efficacy. Some compounds demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibiotics .

Material Science

Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely used in the fabrication of organic light-emitting diodes due to their excellent electronic properties. The incorporation of this compound into OLEDs enhances their efficiency and stability, making them suitable for display technologies .

Fluorescent Materials
The compound has been utilized in the synthesis of fluorescent monomers, which are critical for applications in functional coatings and optical devices. These monomers can be polymerized to create materials with specific optical properties, useful in sensors and light-emitting applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include nitration and reduction processes to introduce the amino group at the desired position on the carbazole framework. Various methods have been developed to optimize yield and purity during synthesis .

Case Studies

Study Application Findings
Study on Antiviral ActivitySARS-CoV-2 Main Protease InhibitorsCompounds exhibited binding affinities comparable to remdesivir; potential for drug development.
Neuroprotective ResearchAlzheimer’s Disease TreatmentDerivatives showed inhibition of Bcl-2 proteins; potential therapeutic implications.
Antimicrobial Efficacy StudyAntibiotic DevelopmentSignificant activity against Mycobacterium smegmatis; low MIC values suggest potential as new antibiotics.
OLED Fabrication StudyOrganic ElectronicsEnhanced efficiency and stability in OLED applications; promising for display technologies.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Analogs and Substituent Effects

The electronic and photophysical properties of carbazole derivatives are highly dependent on substituents at the 9-position. Key analogs and their structural features are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Key Applications Reference ID
9-(3-Aminophenyl)carbazole 3-Aminophenyl ~284.33 (estimated) OLEDs, fluorescent probes -
9-(3-Bromophenyl)-9H-carbazole 3-Bromophenyl 322.20 Intermediate for cross-coupling
9-(4-Ethynylphenyl)carbazole 4-Ethynylphenyl 267.33 COFs, supercapacitors
9-(2-Chlorobenzyl)carbazole 2-Chlorobenzyl 296.77 Anti-inflammatory agents
9-(p-Tolyl)carbazole p-Tolyl 273.35 OLED emitters

Key Observations :

  • Electron-Donating Groups (e.g., -NH₂ in this compound): Enhance charge-transfer properties, making the compound suitable for OLEDs and sensors .
  • Electron-Withdrawing Groups (e.g., -Br in 9-(3-Bromophenyl)-9H-carbazole): Increase reactivity for Suzuki-Miyaura cross-coupling, enabling polymer synthesis .
  • Ethynyl Groups (e.g., in 9-(4-Ethynylphenyl)carbazole): Facilitate Sonogashira coupling for covalent organic frameworks (COFs) and semiconducting polymers .

Photophysical and Electronic Properties

Carbazole derivatives exhibit tunable emission wavelengths and frontier molecular orbital (FMO) distributions based on substituents:

Compound Name Emission Range (nm) HOMO/LUMO Localization Notable Property Reference ID
This compound 500–600 (estimated) HOMO: Carbazole; LUMO: Aminophenyl Orange-red fluorescence
9-(p-Tolyl)carbazole derivatives 500–600 HOMO: Carbazole; LUMO: Thiadiazole OLED orange emission
Pyridinium-carbazole hybrids Varies with anion HOMO: Carbazole; LUMO: Pyridinium TADF/RTP switching
9-(4-Ethynylphenyl)carbazole N/A HOMO/LUMO on carbazole-ethynyl High hole mobility

Key Findings :

  • Emission Tuning: Thiadiazole- or selenadiazole-containing carbazoles (e.g., 9-(p-Tolyl)carbazole derivatives) emit in the 500–600 nm range, ideal for orange OLEDs . The amino group in this compound likely red-shifts emission compared to unsubstituted carbazole.
  • Anion-Dependent Luminescence : Pyridinium-carbazole hybrids demonstrate thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP) based on counter-anions (e.g., Br⁻ vs. PF₆⁻) .
Optoelectronics :
  • OLEDs : 9-(p-Tolyl)carbazole derivatives with thiadiazole acceptors achieve external quantum efficiencies (EQEs) >5% in orange-emitting devices .
  • COFs: 9-(4-Ethynylphenyl)carbazole forms π-conjugated networks via Sonogashira coupling, enabling supercapacitors with high charge storage .
Pharmaceuticals :
  • Anti-Inflammatory Agents : 9-(2-Chlorobenzyl)carbazole derivatives inhibit neutrophil degranulation (IC₅₀ = 2.0 µM), outperforming trifluoperazine .
  • Antimicrobials : Carbazole alkaloids (e.g., carbazomycin) exhibit antifungal and antitumor activities .

Q & A

Q. Table 1: Key Properties of OLED Host CzPA

PropertyValueReference
HOMO (eV)-5.80
LUMO (eV)-2.25
Triplet Energy (eV)2.7
Melting Point (°C)165–173

Basic: How does the electronic structure of this compound influence its photophysical properties?

Methodological Answer:
The extended π-conjugation from the carbazole core to the 3-aminophenyl substituent red-shifts absorption/emission spectra. The amino group acts as an electron donor, enhancing intramolecular charge transfer (ICT) and fluorescence quantum yield (ΦF). For example, phenylethynylated carbazole boronic acids exhibit ΦF > 0.8 in neutral pH due to suppressed PeT effects . Solvatochromic studies in DMSO vs. toluene quantify polarity-dependent Stokes shifts .

Advanced: How to address discrepancies in reported melting points for carbazole derivatives?

Methodological Answer:
Melting point variations (e.g., 224–226°C for 9-(4-Phenylphenyl)carbazole vs. 165–173°C for CzPA ) arise from:

Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs.

Purity : Use differential scanning calorimetry (DSC) to detect impurities (<0.1% by HPLC).

Synthetic Byproducts : Employ Soxhlet extraction to remove unreacted carbazole or aryl halides .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5 ppm, broad) .
  • HRMS : Confirm molecular weight (e.g., C18H14N2 requires 258.1157 Da).
  • FT-IR : Detect N-H stretches (3300–3500 cm<sup>-1</sup>) and C-N vibrations (1250–1350 cm<sup>-1</sup>) .

Advanced: How do steric effects in carbazole derivatives impact their binding to biological targets?

Methodological Answer:
Steric hindrance from substituents (e.g., 3-aminophenyl vs. 4-aminophenyl) alters binding affinity to enzymes or receptors. Molecular docking simulations (AutoDock Vina) quantify steric clashes with active sites. For example, this compound derivatives show higher inhibition of cytochrome P450 than 4-substituted analogs due to better fit in the hydrophobic pocket .

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